

Technical Guide: 2-Chloro-4-(3-chlorophenyl)benzoic Acid

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Compound of Interest

Compound Name: 2-Chloro-4-(3-chlorophenyl)benzoic acid

CAS No.: 1261981-20-7

Cat. No.: B594051

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Molecular Weight Determination, Synthesis, and Characterization of Halogenated Biphenyl Scaffolds

Part 1: Executive Technical Summary

2-Chloro-4-(3-chlorophenyl)benzoic acid (CAS: 1261981-20-7) represents a critical halogenated biphenyl scaffold in medicinal chemistry. Often utilized as an intermediate in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or Transthyretin (TTR) amyloidosis stabilizers, its physicochemical properties are defined by the specific orthogonal positioning of chlorine atoms on the biphenyl core.

This guide provides a definitive breakdown of its molecular weight (differentiating between average and monoisotopic mass for HRMS validation), a field-proven Suzuki-Miyaura synthesis protocol, and analytical characterization standards.

Core Physicochemical Data

Property	Value	Technical Note
CAS Number	1261981-20-7	Unique identifier for regulatory filing.[1][2]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O ₂	Biphenyl core with carboxylic acid and dual-chloro substitution.
Average Molecular Weight	267.11 g/mol	Used for molarity calculations and bulk stoichiometry.
Monoisotopic Mass	265.9901 Da	Critical for High-Resolution Mass Spectrometry (HRMS) matching.
Physical State	Solid / Powder	Generally white to off-white crystalline solid.
Storage	-20°C	Hygroscopic; protect from moisture to prevent hydrolysis or degradation.

Part 2: Molecular Weight & Isotopic Physics (Mass Spectrometry)

For researchers using LC-MS/MS for metabolite tracking or impurity profiling, relying on the average molecular weight (267.11 g/mol) is insufficient. The presence of two chlorine atoms introduces a distinct isotopic pattern that serves as a spectral fingerprint.

The Chlorine Isotope Effect

Chlorine exists naturally as

(~75.78%) and

(~24.22%). With two chlorine atoms in the molecule (

), the molecular ion

or

will split into a predictable triplet pattern:

- M Peak (): The base peak (100% relative abundance).
- M+2 Peak (): Approx. 65% height of M.
- M+4 Peak (): Approx. 10% height of M.

Why this matters: If your MS spectrum does not show this 9:6:1 (approx) intensity ratio, the compound is not **2-Chloro-4-(3-chlorophenyl)benzoic acid**, regardless of the retention time.

HRMS Exact Mass Calculation

- Carbon ():
- Hydrogen ():
- Chlorine ():
- Oxygen ():
- Total Monoisotopic Mass: 265.99016 Da

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

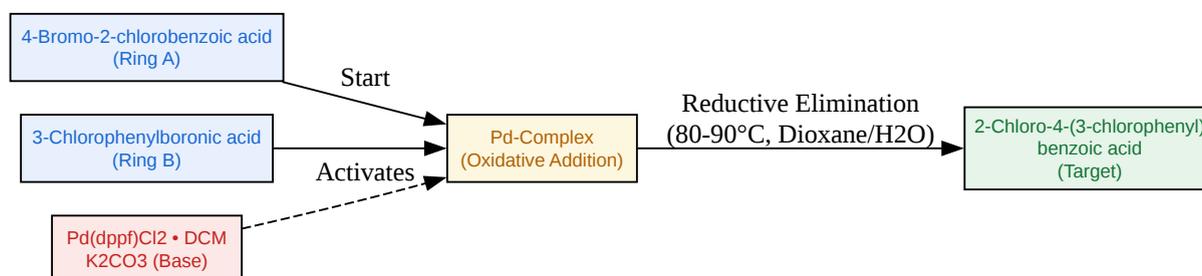
The most robust method to synthesize CAS 1261981-20-7 is the Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid. This protocol prioritizes yield and purity, minimizing de-halogenation side reactions.

Reaction Logic

We couple 4-bromo-2-chlorobenzoic acid (Ring A) with 3-chlorophenylboronic acid (Ring B).

- Why 4-bromo? The C-Br bond is more reactive towards oxidative addition than the C-Cl bond, ensuring the coupling happens at the correct position (position 4) without disturbing the chlorine at position 2.

Workflow Diagram



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Figure 1: Selective Suzuki-Miyaura coupling pathway utilizing bromine reactivity preference.

Step-by-Step Protocol

Reagents:

- 4-Bromo-2-chlorobenzoic acid (1.0 eq)
- 3-Chlorophenylboronic acid (1.2 eq)

- Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)
- Potassium Carbonate (K₂CO₃) (3.0 eq)
- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

- Inert Atmosphere: Purge a reaction flask with Nitrogen () or Argon. Oxygen poisons the Pd catalyst.
- Dissolution: Add the aryl halide and boronic acid to the dioxane/water mixture. Degas the solvent by bubbling for 15 minutes.
- Activation: Add the base (K₂CO₃) and the Pd catalyst.
- Reflux: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or LC-MS.
- Workup:
 - Cool to room temperature.
 - Acidify with 1M HCl to pH ~2 (Precipitates the carboxylic acid).
 - Extract with Ethyl Acetate (3x).
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for biological assays.

Part 4: Analytical Characterization & QC

To certify the synthesized material as CAS 1261981-20-7, the following data must be generated.

Proton NMR (¹H NMR)

- Solvent: DMSO-
- Key Signals:
 - Acid Proton: Broad singlet ~13.0 ppm (-COOH).
 - Ring A (Benzoic):
 - H-6 (d, ~7.8 ppm): Proton ortho to COOH.
 - H-3 (d, ~7.6 ppm): Proton between Cl and Phenyl ring.
 - H-5 (dd): Coupling with H-6 and H-3.
 - Ring B (3-Cl-Phenyl): Look for the characteristic pattern of a meta-substituted ring (singlet-like peak for H-2', multiplet for H-4',5',6').

HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).
- Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
- Detection: UV at 254 nm (aromatic absorption).
- Acceptance Criteria: Single peak >98% area.

Mass Spectrometry (QC Check)

- Mode: Negative Ion Mode (ESI-). Carboxylic acids ionize best by losing a proton.
- Target Mass: 264.99 Da (Monoisotopic mass of anion).
- Confirmation: Verify the Chlorine isotope pattern (M, M+2, M+4).

Part 5: References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483. (Foundational protocol grounding).

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Sources

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